

HPLC method validation Nelfinavir Mesylate impurities

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Compound Focus: Nelfinavir Mesylate

CAS No.: 159989-65-8

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Introduction to the HPLC Method

Nelfinavir Mesylate is a potent human immunodeficiency virus 1 (HIV-1) protease inhibitor. Controlling its impurity profile is critical for drug safety and efficacy. The method described here is a simple, rapid, selective, and stability-indicating LC-UV method developed as per ICH guidelines for the simultaneous determination of **Nelfinavir Mesylate** and three potential synthesis impurities in bulk drug and pharmaceutical dosage forms [1].

Experimental Protocol

Here is the detailed methodology for the HPLC analysis.

Chemicals and Reagents

- **Analytes:** **Nelfinavir Mesylate** reference standard (purity 99.8%), its three known impurities (No. 1, No. 2, No. 3), and **Nelfinavir Mesylate** capsules [1].
- **Solvents:** LC-grade acetonitrile [1].
- **Water:** Purified water [1].
- **Other Reagents:** Analytical grade orthophosphoric acid and HPLC-grade n-hexane sulfonate [1].

Apparatus and Chromatographic Conditions

The table below summarizes the key chromatographic conditions [1].

Parameter	Specification
HPLC System	Agilent 1100
Column	Hypersil BDS C8 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : n-hexane sulfonate (10 mM, pH adjusted to 2.5 with orthophosphoric acid) (45:55, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	220 nm
Injection Volume	20 μ L
Column Temperature	30°C
Run Time	25 minutes

Sample and Standard Preparation

- **Standard Solution:** Accurately weigh about 25 mg of **Nelfinavir Mesylate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL. Further dilute to get a working standard solution of 50 μ g/mL [1].
- **Test Sample Solution (from capsules):** Transfer the contents of 20 capsules into a suitable container. Accurately weigh powder equivalent to about 292.3 mg of **Nelfinavir Mesylate** (250 mg of nelfinavir base) into a 250 mL volumetric flask. Add about 150 mL of mobile phase, sonicate for 15 minutes, then dilute to volume. Filter, then further dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of approximately 50 μ g/mL [1].

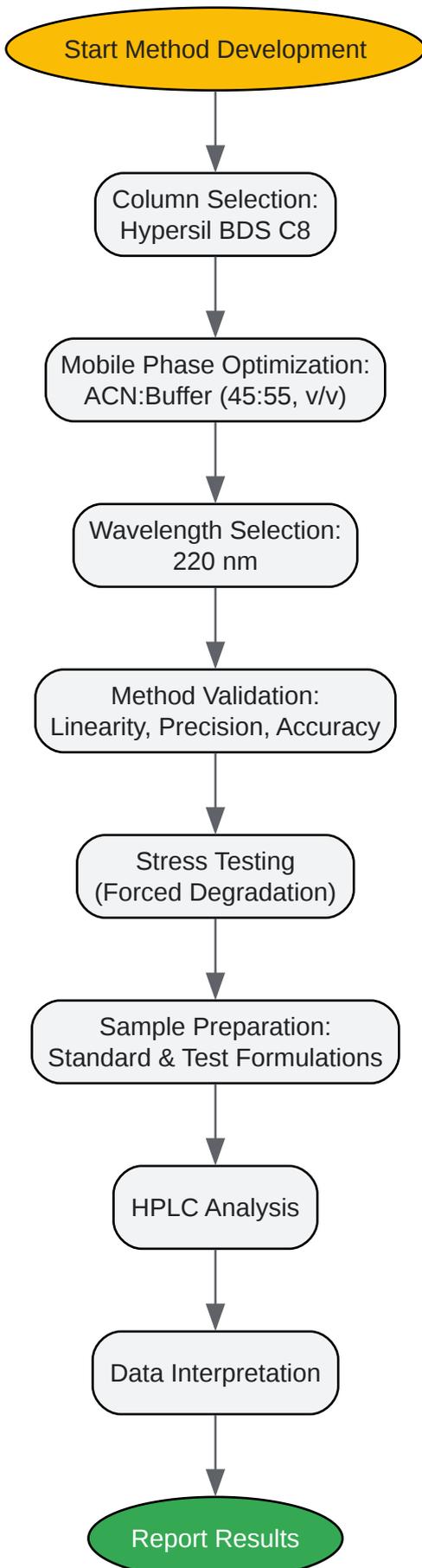
Method Validation Summary

The developed method was validated according to ICH guidelines. The key validation parameters are summarized in the table below [1].

Validation Parameter	Result / Value
Linearity Range	5 - 150 µg/mL
Precision (RSD)	< 1.0%
Accuracy (% Recovery)	99.5 - 100.5%
Detection Limit (LOD)	0.1 µg/mL
Quantitation Limit (LOQ)	0.5 µg/mL
Specificity	Resolved from impurities and degradation products
Robustness	Suitable (deliberate variations in flow rate, pH, and mobile phase ratio)

Workflow for Method Development and Analysis

The following diagram illustrates the logical workflow for developing and applying this HPLC method.



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Key Considerations and Regulatory Context

- **Stability-Indicating Nature:** The method successfully separated **Nelfinavir Mesylate** from its degradation products formed under various stress conditions (acid, base, oxidation, thermal, and photolytic), confirming its stability-indicating capability [1].
- **Safety of Nelfinavir Mesylate:** The importance of controlling impurities in this drug is highlighted by a 2007 global recall of Viracept (**nelfinavir mesylate**). The recall was due to the presence of a genotoxic impurity, ethyl methanesulfonate (EMS), which formed in situ from a contaminated starting material. This incident underscores the critical need for rigorous analytical control strategies throughout drug manufacturing [2].

Discussion and Conclusion

The described isocratic HPLC method with UV detection is a robust solution for the quality control of **Nelfinavir Mesylate**. Its key advantages are simplicity and suitability for ordinary laboratories, as it avoids the baseline drift and low robustness sometimes associated with gradient elution methods [1].

The method is fully validated, demonstrating satisfactory precision, accuracy, and linearity. Its ability to separate the drug from its potential impurities and degradation products makes it an excellent tool for routine analysis and stability studies in pharmaceutical development [1].

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References

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